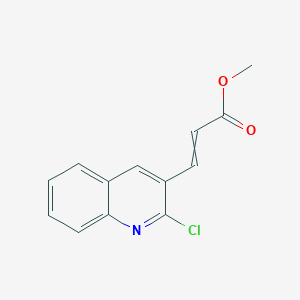![molecular formula C18H10N2O4 B14241424 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione CAS No. 313242-84-1](/img/structure/B14241424.png)
3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)pyrrole in the presence of boron trifluoride etherate under mild conditions results in the formation of the pyrroloquinoxaline core . Another method involves the reaction of 2,3-dibromo-3-(p-nitrophenyl)-1-phenyl-1-propanone with o-phenylenediamine, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and the optimization of reaction conditions to minimize by-products, are likely to be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrroloquinoxalines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinases, which play crucial roles in cell signaling and regulation . Additionally, it can interact with DNA and RNA, leading to the disruption of essential biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione include other pyrroloquinoxalines and related heterocyclic compounds, such as:
- Pyrrolo[2,3-b]quinoxalines
- Pyrrolo[3,4-b]quinoxalines
- Pyrrolo[1,2,3-de]quinoxalines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the benzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields .
Eigenschaften
CAS-Nummer |
313242-84-1 |
|---|---|
Molekularformel |
C18H10N2O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C18H10N2O4/c21-15(10-6-2-1-3-7-10)13-14-17(23)19-11-8-4-5-9-12(11)20(14)18(24)16(13)22/h1-9H,(H,19,23) |
InChI-Schlüssel |
MUHDFLZOTAXVSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)


![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


